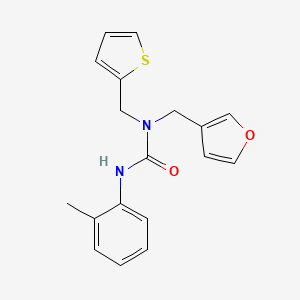

1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea, also known as FTU, is a small molecule drug that has been extensively studied for its potential use in various scientific research applications. FTU is a urea derivative that has shown promising results in various biochemical and physiological assays.

Scientific Research Applications

Synthesis and Bioactivity

- Bioactivity of Urea Derivatives : A study by Donlawson et al. (2020) synthesized a urea derivative, highlighting its antibacterial activity against various pathogens except for Bacillus subtilis. The broad spectrum of activity suggests potential medicinal applications of such compounds, encouraging further development of novel drugs (Donlawson, Nweneka, Orie, & Okah, 2020).

Chemical Characterization and Computational Studies

- Characterization of Urea and Thiourea Derivatives : Alabi et al. (2020) synthesized and characterized urea and thiourea derivatives, assessing their antibacterial and antifungal activities. The study also included quantum chemical calculations, indicating the potential for these compounds to serve as inhibitors for specific pathogens (Alabi, Abdulsalami, Adeoye, Aderinto, & Adigun, 2020).

Structural and Vibrational Characterization

- Experimental and Theoretical Study on Thiourea Derivative : Lestard et al. (2015) presented a detailed structural, vibrational, and electronic characterization of a thiourea derivative, providing insights into its molecular stability, intermolecular interactions, and potential NLO (Non-Linear Optical) behavior (Lestard, Gil, Estévez-Hernández, Erben, & Duque, 2015).

Heteroaromatic Applications

- Decarboxylative Claisen Rearrangement Reactions : Research by Craig et al. (2005) explored the decarboxylative Claisen rearrangement of furan-2-ylmethyl and thiophen-2-ylmethyl derivatives, yielding heteroaromatic products. This highlights a synthetic route that could potentially apply to the synthesis of related compounds (Craig, King, Kley, & Mountford, 2005).

Electrochemical and Polymerization Studies

- Enhanced Capacitance of Polymerized Hybrid : Mo et al. (2015) investigated the polymerization of a hybrid compound and its capacitive properties in an electrolyte solution, suggesting applications in supercapacitor technology (Mo, Zhou, Ma, & Xu, 2015).

properties

IUPAC Name |

1-(furan-3-ylmethyl)-3-(2-methylphenyl)-1-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-14-5-2-3-7-17(14)19-18(21)20(11-15-8-9-22-13-15)12-16-6-4-10-23-16/h2-10,13H,11-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJRDTZNGYBXGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2862690.png)

![N-Spiro[1,3-dihydroindene-2,4'-oxane]-1-yloxirane-2-carboxamide](/img/structure/B2862691.png)

![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2862694.png)

![5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine](/img/structure/B2862695.png)

![2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2862696.png)

![2-[4-(Aminomethyl)phenoxy]ethan-1-ol](/img/structure/B2862700.png)

![2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2862705.png)

![8-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2862707.png)